molecular formula C12H21N3 B13253556 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine

1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B13253556
M. Wt: 207.32 g/mol
InChI Key: VLQQUOXDKUDNEY-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a nitrogen-containing heterocyclic compound featuring an imidazole ring fused to a substituted cyclohexane scaffold. Such structural attributes suggest applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C12H21N3/c1-9-6-11(2,3)8-12(13,7-9)10-14-4-5-15-10/h4-5,9H,6-8,13H2,1-3H3,(H,14,15)

InChI Key

VLQQUOXDKUDNEY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C2=NC=CN2)N)(C)C

Origin of Product

United States

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthetic Efficiency : Benzimidazole derivatives () show moderate-to-good yields (47–73%), while triazole synthesis () benefits from click chemistry’s rapidity .
  • Data Limitations : Pharmacological data for the target compound are absent in the provided evidence, necessitating further studies to evaluate its bioactivity relative to triazole or benzimidazole analogs.

Biological Activity

1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article presents an overview of its biological activity, including its mechanisms of action, relevant studies, and potential applications.

Structural Characteristics

The compound features an imidazole ring connected to a cyclohexane structure with three methyl groups. The molecular formula is C13H20N2C_{13}H_{20}N_2 and it has a molecular weight of approximately 207.32 g/mol. The presence of the imidazole ring is significant as it is known to participate in various biochemical interactions, including metal ion coordination and hydrogen bonding with biological macromolecules.

Research indicates that 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It may inhibit the growth of certain bacteria and fungi through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially influencing their activity. For instance, it has been studied for its effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds with similar structures have shown promising inhibitory effects against this enzyme, indicating potential applications in managing type 2 diabetes mellitus .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds structurally related to 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine. Here are some key findings:

StudyCompoundActivityIC50 Value (µM)
Study 1Imidazoquinazoline derivativesα-glucosidase inhibition12.44 ± 0.38
Study 2Related imidazole compoundsAntimicrobial activityVaries by strain

In one study, derivatives of imidazoquinazolines were synthesized and tested for their ability to inhibit α-glucosidase. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug acarbose (IC50 = 750 µM), suggesting a strong potential for therapeutic use in diabetes management .

Potential Applications

Given its biological activities, 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine could have several applications:

  • Pharmaceutical Development : The compound's ability to inhibit enzymes like α-glucosidase positions it as a candidate for developing new antidiabetic medications.
  • Antimicrobial Agents : Its antimicrobial properties warrant further investigation for potential use in treating infections caused by resistant strains of bacteria and fungi.

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